molecular formula C8H9ClN2OS B2524782 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea CAS No. 1820705-08-5

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea

Cat. No.: B2524782
CAS No.: 1820705-08-5
M. Wt: 216.68
InChI Key: PXGZHALEUIZUOR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2OS It is a derivative of thiourea, characterized by the presence of a chloro, hydroxy, and methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea typically involves the reaction of 5-chloro-2-hydroxy-4-methylphenyl isothiocyanate with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, an enzyme involved in melanin production.

    Medicine: Research has indicated potential antitumor and antimicrobial properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or stabilizers.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on tyrosinase is due to its ability to bind to the active site of the enzyme, preventing the conversion of tyrosine to melanin. The compound may also interact with other cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-(2-Aminoethyl)thiourea
  • N,N’-(Iminodiethane-2,1-diyl)bis(thiourea)
  • 1-[1-Methyl-2-(phenylamino)ethyl]thiourea

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity

Biological Activity

1-(5-Chloro-2-hydroxy-4-methylphenyl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiourea functional group, which is known for its significant biological activity. The molecular formula is C10H10ClN2OC_10H_{10}ClN_2O with a molecular weight of approximately 224.75 g/mol. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN2OC_{10}H_{10}ClN_2O
  • Molecular Weight : 224.75 g/mol

Anticancer Properties

Research indicates that thiourea derivatives, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The IC50 values for different cancer types range from 3 to 20 µM, indicating significant cytotoxic effects against breast, pancreatic, and prostate cancer cells .

Cancer Type IC50 Value (µM) Reference
Breast Cancer3 - 14
Pancreatic Cancer7 - 20
Prostate Cancer10 - 15

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong potential as an antibacterial agent.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus0.25 - 0.50
Escherichia coli0.50 - 1.00
Pseudomonas aeruginosa0.75 - 1.50

Anti-inflammatory Effects

In vivo studies have demonstrated that thiourea derivatives can exert anti-inflammatory effects with minimal ulcerogenic potential. For example, in a study involving animal models, the compound significantly reduced inflammation without causing gastrointestinal damage .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, promoting apoptosis in cancer cells .

Case Study 1: Anticancer Evaluation

In a controlled study, the anticancer efficacy of the compound was assessed against several human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant morphological changes observed under microscopy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods on various bacterial strains. The results confirmed that the compound effectively inhibited bacterial growth, supporting its potential use as an antibacterial agent.

Properties

IUPAC Name

(5-chloro-2-hydroxy-4-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-4-2-7(12)6(3-5(4)9)11-8(10)13/h2-3,12H,1H3,(H3,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGZHALEUIZUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)NC(=S)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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